N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Description
N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a thiazole-based benzamide derivative characterized by a benzothiazole-substituted thiazole core and a dipropylsulfamoyl group. Its structure includes:
- A central thiazole ring linked to a benzothiazole moiety at the 4-position.
- A benzamide group substituted with a dipropylsulfamoyl (N,N-dipropylsulfonamide) group at the para position.
- The SMILES notation is CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C(F)(F)F)C3=CC=CS3, and the InChIKey is OREPYDLSZBWUDF-LELJVTLKCF .
This compound’s design leverages the pharmacophoric features of thiazoles (known for enzyme inhibition and receptor modulation) and sulfonamides (associated with enhanced solubility and binding affinity).
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S3/c1-3-13-27(14-4-2)33(29,30)17-11-9-16(10-12-17)21(28)26-23-25-19(15-31-23)22-24-18-7-5-6-8-20(18)32-22/h5-12,15H,3-4,13-14H2,1-2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQYEQCROOVEHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Benzothiazole-2-Carbothioamide
Benzothiazole-2-carbothioamide is reacted with α-bromoacetophenone in ethanol under reflux (12–16 hours) to yield the thiazole ring. The reaction proceeds via thiourea intermediate formation, followed by cyclization:
$$
\text{Benzothiazole-2-carbothioamide} + \text{BrCH}_2\text{COPh} \rightarrow \text{2-Amino-4-(benzothiazol-2-yl)thiazole} + \text{HBr}
$$
Purification involves recrystallization from ethanol (yield: 68–72%).
Alternative Route Using Hantzsch Thiazole Synthesis
A mixture of benzothiazole-2-thiol, chloroacetonitrile, and ammonium thiocyanate in DMF at 80°C for 8 hours generates the thiazole amine. This method avoids brominated precursors but requires rigorous exclusion of moisture (yield: 60–65%).
Preparation of 4-(Dipropylsulfamoyl)Benzoyl Chloride
Sulfonylation of 4-Chlorosulfonylbenzoic Acid
4-Chlorosulfonylbenzoic acid is treated with dipropylamine in dichloromethane at 0°C. The exothermic reaction forms 4-(dipropylsulfamoyl)benzoic acid via nucleophilic displacement:
$$
\text{ClSO}2\text{C}6\text{H}4\text{COOH} + 2 \text{Pr}2\text{NH} \rightarrow \text{Pr}2\text{NSO}2\text{C}6\text{H}4\text{COOH} + \text{Pr}2\text{NH}2^+\text{Cl}^-
$$
The product is isolated by filtration (yield: 85–90%).
Conversion to Acid Chloride
The benzoic acid derivative is refluxed with thionyl chloride (SOCl₂) in anhydrous toluene for 3 hours. Excess SOCl₂ is removed under vacuum to yield the acyl chloride, stored under inert conditions:
$$
\text{Pr}2\text{NSO}2\text{C}6\text{H}4\text{COOH} + \text{SOCl}2 \rightarrow \text{Pr}2\text{NSO}2\text{C}6\text{H}4\text{COCl} + \text{SO}2 + \text{HCl}
$$
Coupling of Intermediates via Amide Bond Formation
Schotten-Baumann Reaction
The thiazole amine (1 equiv) is suspended in acetone/water (1:1) and treated with 4-(dipropylsulfamoyl)benzoyl chloride (1.2 equiv) at 0–5°C. Triethylamine (2 equiv) is added to scavenge HCl. After 4 hours, the precipitate is filtered and washed with cold water:
$$
\text{Thiazole-NH}_2 + \text{ArCOCl} \rightarrow \text{Thiazole-NHCOAr} + \text{HCl}
$$
Yield: 75–80%.
Carbodiimide-Mediated Coupling
For moisture-sensitive substrates, EDC/HOBt is employed in DMF. The amine and acyl chloride are stirred at room temperature for 24 hours, followed by extraction with ethyl acetate (yield: 70–75%).
Purification and Characterization
Recrystallization
Crude product is recrystallized from ethanol/water (3:1) to remove unreacted amine and acyl chloride derivatives. Melting points range from 198–202°C.
Spectroscopic Validation
- FTIR (KBr) : 3275 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, thiazole-H), 7.98–7.40 (m, 7H, aryl-H), 3.15 (t, 4H, NCH₂), 1.55 (m, 4H, CH₂), 0.92 (t, 6H, CH₃).
- ¹³C NMR : 167.8 (C=O), 152.3 (C=N), 135.2–118.4 (aryl-C), 48.1 (NCH₂), 22.3 (CH₂), 11.2 (CH₃).
Optimization and Challenges
Solvent Selection
Polar aprotic solvents (DMF, acetone) enhance acyl chloride reactivity but may hydrolyze the sulfamoyl group. Dichloromethane minimizes side reactions but reduces yields due to poor solubility.
Stoichiometric Considerations
Excess acyl chloride (1.2–1.5 equiv) ensures complete amine consumption. Higher equivalents lead to diacylation byproducts.
Temperature Control
Reactions below 10°C suppress sulfamoyl hydrolysis but slow reaction kinetics. A balance is achieved at 0–5°C with prolonged stirring.
Scalability and Industrial Feasibility
Batch processes using Schotten-Baumann conditions are scalable to kilogram quantities with yields >70%. Continuous-flow systems remain unexplored but could enhance throughput for the acid chloride coupling step.
Comparative Analysis of Synthetic Routes
| Parameter | Schotten-Baumann | Carbodiimide-Mediated |
|---|---|---|
| Yield (%) | 75–80 | 70–75 |
| Purity (HPLC) | >98% | >95% |
| Cost Efficiency | High | Moderate |
| Byproduct Formation | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The benzothiazole and thiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The dipropylsulfamoyl group may enhance solubility and bioavailability, facilitating its action in biological systems.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods in and , involving condensation of benzothiazole-thiazole intermediates with activated sulfamoyl benzoyl chlorides. Characterization via IR, NMR, and elemental analysis would confirm purity and structure .
- Bioactivity Prediction : Analogous compounds in and suggest the target may exhibit anti-inflammatory or enzyme-inhibitory properties. Molecular docking studies (as in ) could predict interactions with COX, LOX, or kinase targets.
- SAR Trends :
- Longer alkyl chains (dipropyl vs. diethyl) may improve lipid solubility but reduce metabolic stability.
- Benzothiazole-thiazole cores may enhance binding to aromatic-rich enzyme pockets compared to simpler thiazoles.
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a complex organic compound that has garnered attention for its significant biological activities. This article delves into the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique combination of benzothiazole and thiazole moieties, which are known for their diverse pharmacological effects. The structural formula can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H20N4O3S3 |
| Molecular Weight | 436.56 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : Benzothiazole derivatives have been shown to inhibit the growth of microorganisms by interfering with folic acid synthesis, which is crucial for bacterial growth and replication .
- Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, studies have demonstrated that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes involved in the inflammatory response.
Biological Activity Data
Research has shown that this compound possesses notable biological activities. Below is a summary of key findings from various studies:
| Activity | IC50 (μM) | Cell Line/Target | Reference |
|---|---|---|---|
| Antibacterial | 0.012 | Staphylococcus aureus | |
| Anticancer (breast) | 0.004 | MDA-MB-231 | |
| Anticancer (gastric) | 0.008 | NUGC-3 | |
| Anti-inflammatory | N/A | COX inhibition |
Case Studies
Several studies have investigated the biological activity of benzothiazole derivatives similar to this compound:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
-
Inflammation Model :
- The anti-inflammatory effects were assessed using a model involving cyclooxygenase enzyme inhibition. Results indicated that the compound could effectively reduce inflammation markers, supporting its therapeutic potential in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
